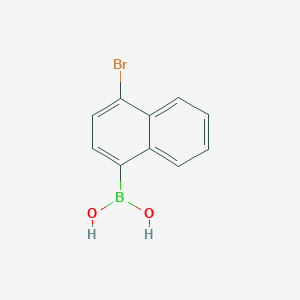

(4-Bromonaphthalen-1-yl)boronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromonaphthalen-1-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BBrO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKKOMUVRCPKTFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C2=CC=CC=C12)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70629661 | |

| Record name | (4-Bromonaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145965-14-6 | |

| Record name | (4-Bromonaphthalen-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70629661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-naphthaleneboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)boronic acid (CAS: 145965-14-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromonaphthalen-1-yl)boronic acid, with CAS number 145965-14-6, is a synthetic building block of significant interest in organic chemistry and drug discovery. As a bifunctional molecule featuring both a bromonaphthalene core and a boronic acid moiety, it serves as a versatile reagent in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The naphthalene scaffold is a common feature in many biologically active compounds, and the boronic acid group not only facilitates crucial synthetic transformations but also has the potential to interact with biological targets, making this compound a valuable tool for medicinal chemists.[3][4]

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its utility in synthetic chemistry and its potential in the development of novel therapeutics.

Core Properties and Data

The fundamental physicochemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 145965-14-6 | [5] |

| Molecular Formula | C₁₀H₈BBrO₂ | [5] |

| Molecular Weight | 250.88 g/mol | [5] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 230-260 °C | |

| Purity | Typically ≥97% | [6] |

| SMILES | OB(O)c1ccc(Br)c2ccccc12 | |

| InChI Key | DKKOMUVRCPKTFX-UHFFFAOYSA-N |

Spectroscopic Characterization

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, the general synthesis of aryl boronic acids is well-established and typically involves two main steps: the synthesis of an organometallic intermediate from an aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.

A plausible synthetic route would start from 1,4-dibromonaphthalene. A selective monolithium-halogen exchange followed by reaction with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) and acidic workup would yield the desired product.

Illustrative Experimental Protocol (Adapted from the synthesis of related aryl boronic acids):

Step 1: Lithiation of 1,4-Dibromonaphthalene

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve 1,4-dibromonaphthalene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0 equiv) in hexanes via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

Step 2: Borylation and Hydrolysis

-

To the freshly prepared organolithium solution, add triisopropyl borate (1.2 equiv) dropwise, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic.

-

Stir vigorously for 1-2 hours to complete the hydrolysis.

-

Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8] This reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms, making it invaluable for the synthesis of biaryls, conjugated systems, and other complex organic molecules.[1][2]

General Reaction Scheme:

Where Ar-Br is an aryl halide and (HO)₂B-Ar' is an aryl boronic acid.

Catalytic Cycle of the Suzuki-Miyaura Reaction:

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Detailed Experimental Protocol for a Representative Suzuki-Miyaura Coupling:

The following is a detailed protocol for the Suzuki-Miyaura coupling of an aryl bromide with an aryl boronic acid, which can be adapted for reactions using this compound.

Materials:

-

Aryl Halide (e.g., 1-bromopyridine, 1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, this compound, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add toluene and water to the flask via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Relevance in Drug Discovery and Development

Boronic acids and their derivatives are of increasing interest in medicinal chemistry.[2] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and selective inhibition.[3] The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a successful example of a proteasome inhibitor used in cancer therapy.

While there is a lack of specific published data on the pharmacological activity of compounds directly synthesized from this compound, the naphthalene core is a well-known pharmacophore present in numerous approved drugs and clinical candidates with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4] Therefore, this compound represents a valuable starting material for the synthesis of novel naphthalene-containing compounds with the potential for therapeutic applications. The combination of the established bioactivity of the naphthalene scaffold and the unique properties of the boronic acid group makes this an attractive area for further research.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Personal Protective Equipment | Safety glasses, gloves, lab coat, and a dust mask are recommended. |

Conclusion

This compound is a key synthetic intermediate with significant potential for the construction of complex organic molecules. Its primary utility lies in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which is a favored method for C-C bond formation in both academic and industrial research. For scientists and professionals in drug development, this compound offers a gateway to novel naphthalene-based structures that may exhibit interesting pharmacological properties. While specific biological data and detailed synthetic protocols for this particular reagent are not extensively documented in publicly available literature, the principles and methodologies outlined in this guide provide a solid foundation for its effective use in the laboratory. Further exploration of the synthetic applications and biological screening of derivatives of this compound is a promising avenue for future research.

References

- 1. benchchem.com [benchchem.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. BLDpharm - Bulk Product Details [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Buy this compound (EVT-360570) | 145965-14-6 [evitachem.com]

An In-depth Technical Guide to the Synthesis and Characterization of (4-Bromonaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-Bromonaphthalen-1-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the experimental protocols for its preparation and purification, along with a thorough analysis of its spectroscopic and physical properties.

Introduction

This compound is a bifunctional organic compound featuring a naphthalene core substituted with both a bromo and a boronic acid group. This unique structure makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is particularly pronounced in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), where the naphthalene scaffold and the reactive handles of the bromo and boronic acid moieties allow for the construction of diverse molecular architectures.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈BBrO₂ | [3][4] |

| Molecular Weight | 250.88 g/mol | [4] |

| CAS Number | 145965-14-6 | [3] |

| Appearance | White to off-white solid/crystals | [3][5] |

| Melting Point | 230-260 °C | |

| Purity | ≥95% - ≥98% | [3][4] |

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound commences with 1,4-dibromonaphthalene. The synthetic strategy involves a selective lithium-halogen exchange at one of the bromo positions, followed by quenching the resulting organolithium species with an electrophilic borate ester. Subsequent hydrolysis yields the desired boronic acid.

Synthesis Pathway

The overall synthetic transformation is depicted in the following diagram:

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data for (4-Bromonaphthalen-1-yl)boronic acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-Bromonaphthalen-1-yl)boronic acid. Due to the limited availability of experimentally published spectra for this specific compound, this guide combines predicted spectral data based on analogous structures and established substituent effects, with detailed experimental protocols for acquiring such data.

Introduction

This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Accurate characterization of this compound is crucial for its effective use. NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. However, obtaining high-quality NMR spectra for aryl boronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) and other oligomeric species in solution. This can lead to broadened signals and complex, difficult-to-interpret spectra. Careful selection of solvent and sample preparation techniques is therefore critical.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of structurally related compounds, such as 1-bromonaphthalene and 4-bromo-1-naphthylamine, and known substituent chemical shift (SCS) effects on the naphthalene ring system.[1][2][3][4][5]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show six distinct signals in the aromatic region. The protons on the naphthalene ring will exhibit complex splitting patterns due to both ortho and meta couplings. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and boronic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 7.8 - 8.0 | d | J = 7.5 |

| H-3 | 7.6 - 7.8 | d | J = 7.5 |

| H-5 | 8.1 - 8.3 | d | J = 8.5 |

| H-6 | 7.6 - 7.8 | t | J = 7.8 |

| H-7 | 7.5 - 7.7 | t | J = 7.8 |

| H-8 | 8.0 - 8.2 | d | J = 8.5 |

| B(OH)₂ | 5.0 - 6.0 | br s | - |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is expected to display ten signals for the ten carbon atoms of the naphthalene ring. The carbon atom attached to the boron (C-1) may show a broadened signal or may not be observed at all due to quadrupolar relaxation of the boron nucleus.[6]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | Not observed or very broad |

| C-2 | 135 - 138 |

| C-3 | 128 - 130 |

| C-4 | 122 - 125 |

| C-4a | 132 - 134 |

| C-5 | 130 - 132 |

| C-6 | 127 - 129 |

| C-7 | 126 - 128 |

| C-8 | 125 - 127 |

| C-8a | 133 - 135 |

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Due to the propensity of boronic acids to form anhydrides, the choice of solvent is critical. Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended. These solvents can help to break up oligomeric species by forming boronate esters or through hydrogen bonding.[7] Deuterated chloroform (CDCl₃) can also be used, but may lead to the formation of boroxines, resulting in more complex spectra.

-

Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.

-

Dissolution and Filtration: Dissolve the sample completely in the chosen solvent. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay may be necessary for quaternary carbons).

-

Number of Scans: 1024 to 4096 scans, or more, depending on the sample concentration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm for ¹H and 49.0 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Visualizations

Chemical Structure

References

- 1. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Bromonaphthalene(90-11-9) 13C NMR [m.chemicalbook.com]

- 3. 4-Bromo-1-naphthylamine | C10H8BrN | CID 75303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. reddit.com [reddit.com]

Molecular structure and formula of (4-Bromonaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of (4-Bromonaphthalen-1-yl)boronic acid, a key building block in modern organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who utilize advanced chemical compounds in their work.

Molecular Structure and Chemical Properties

This compound is an organoboron compound featuring a naphthalene core substituted with a bromine atom and a boronic acid functional group. This unique structure makes it a valuable reagent in cross-coupling reactions.

Molecular Formula: C₁₀H₈BBrO₂[1]

IUPAC Name: this compound[2]

CAS Number: 145965-14-6

Synonyms: Boronic acid, (4-bromo-1-naphthalenyl)-; 1-Bromonaphthalene-4-boronic acid

The key structural and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 250.88 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 230-260 °C | |

| Boiling Point | 421.7±47.0 °C (Predicted) | |

| SMILES | OB(O)c1ccc(Br)c2ccccc12 | [1] |

| InChI Key | DKKOMUVRCPKTFX-UHFFFAOYSA-N |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit distinct chemical shifts and coupling patterns influenced by the bromine and boronic acid substituents.

¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. Diagnostic peaks for the carbon atom attached to the boron (C-B) and the carbon atom bonded to bromine (C-Br) are expected.

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound is characterized by specific vibrational frequencies corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching (broad, from the boronic acid) |

| ~1600-1450 | C=C stretching (aromatic naphthalene ring) |

| ~1350 | B-O stretching |

| ~1200 | C-O stretching |

| ~800-600 | C-Br stretching |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate followed by hydrolysis. A plausible synthetic route for this compound starts from 1,4-dibromonaphthalene.

Reaction Scheme:

Logical flow of the synthesis of this compound.

Detailed Protocol:

-

Lithiation: Dissolve 1,4-dibromonaphthalene in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

-

Slowly add one equivalent of n-butyllithium (n-BuLi) dropwise to the solution. The reaction is highly selective for the monolithiation at one of the bromine-substituted positions.

-

Borylation: After stirring for a specified time at -78 °C, add an excess of trimethyl borate (B(OMe)₃) to the reaction mixture.

-

Hydrolysis: Allow the reaction to warm to room temperature and then quench it by adding an aqueous acid solution (e.g., HCl).

-

Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is fundamental in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials.

Reaction Scheme:

General scheme of a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol for Coupling with 4-Iodoanisole:

-

Reaction Setup: In a round-bottom flask, combine this compound (1.2 mmol), 4-iodoanisole (1.0 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%), and a base like potassium carbonate (K₂CO₃, 2.0 mmol).[6]

-

Solvent Addition: Add a degassed solvent mixture, typically a combination of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 ratio).[7]

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) and repeat this cycle three times to ensure an oxygen-free environment.[7][8]

-

Reaction: Heat the mixture to a temperature between 80-100 °C with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[6]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[7]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 1-bromo-4-(4-methoxyphenyl)naphthalene.[7]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

-

Precautions: Always use this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9]

-

Storage: Store in a cool, dry place away from incompatible materials.

This technical guide serves as a foundational resource for the proficient and safe use of this compound in a research and development context. For further details, consulting the primary literature is always recommended.

References

- 1. chemscene.com [chemscene.com]

- 2. (8-Bromonaphthalen-1-yl)boronic acid | C10H8BBrO2 | CID 53485268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. (a) 1H-NMR spectra in CDCl3 and (b) 13C-NMR spectra in DMSO-d6 of the five-membered ring monomer BuN-NCA [gngfzxb.ecust.edu.cn]

- 5. scienceopen.com [scienceopen.com]

- 6. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (4-Bromonaphthalen-1-yl)boronic acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-Bromonaphthalen-1-yl)boronic acid, a key building block in modern organic synthesis. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed data, experimental protocols, and visual representations of its chemical applications.

Core Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature.[1] It is an essential reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[2][3]

Structural and General Data

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 145965-14-6 |

| Molecular Formula | C₁₀H₈BBrO₂ |

| Molecular Weight | 250.88 g/mol |

| Appearance | Solid |

| SMILES | OB(O)c1ccc(Br)c2ccccc12 |

| InChI Key | DKKOMUVRCPKTFX-UHFFFAOYSA-N |

Physical Properties

| Property | Value |

| Melting Point | 230-260 °C[1] |

| Boiling Point | 434.0 ± 37.0 °C (Predicted)[4] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), and dichloromethane (DCM).[2] |

| LogP | 1.2821 (Predicted)[5] |

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show complex signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the naphthalene ring will exhibit splitting patterns influenced by their coupling with neighboring protons. The two protons of the boronic acid hydroxyl groups will likely appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the naphthalene carbons, with chemical shifts in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the boron atom is expected to have a characteristic chemical shift. Quaternary carbons will generally show weaker signals.

-

¹¹B NMR: The ¹¹B NMR spectrum should show a single, broad signal characteristic of a boronic acid, typically in the range of δ 28-33 ppm.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching of the boronic acid |

| ~1600-1450 | C=C stretching of the aromatic ring |

| ~1350 | B-O stretching |

| ~1200 | C-O stretching |

| ~1000-700 | C-H bending of the aromatic ring |

| ~600-500 | C-Br stretching |

Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak [M]⁺ at m/z corresponding to its molecular weight (250.88), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). Common fragmentation patterns would involve the loss of water (H₂O), the hydroxyl group (-OH), or the entire boronic acid group (-B(OH)₂).

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and application of this compound. These protocols are based on established procedures for similar compounds and can be adapted by trained chemists.

Synthesis of this compound

A common route for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by reaction with a trialkyl borate.[7] A plausible synthesis of this compound starts from 1,4-dibromonaphthalene.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

1,4-Dibromonaphthalene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 1,4-dibromonaphthalene (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.0 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Quenching and Workup: The reaction is quenched by the slow addition of aqueous HCl (e.g., 1 M) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Purification of this compound

Purification of boronic acids can sometimes be challenging due to their tendency to form anhydrides (boroxines). Recrystallization is a commonly used and effective method.

Procedure for Recrystallization:

-

Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or a mixture of ethanol and water).

-

If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated for a short period.

-

Hot filter the solution to remove any insoluble impurities and the charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile coupling partner in Suzuki-Miyaura reactions to form biaryl compounds. The following is a general protocol for the coupling with an aryl halide.[8]

Reaction Scheme:

Caption: General Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a specific ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., toluene, dioxane, DMF, or a mixture with water)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a reaction vessel (e.g., a Schlenk flask) are added this compound (1.2-1.5 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Degassing: The vessel is evacuated and backfilled with an inert gas (argon or nitrogen) several times. The chosen solvent is then added, and the mixture is degassed by bubbling the inert gas through the solution for 15-20 minutes.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, water is added to the reaction mixture, and the product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is evaporated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl product.

Chemical Reactivity and Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps in the cycle are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) species.

-

Transmetalation: The organic group from the boronic acid (in this case, the 4-bromo-1-naphthalenyl group) is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Other Applications

Besides the Suzuki-Miyaura coupling, this compound can also be utilized in other chemical transformations, including:

-

Copper-catalyzed oxidative cross-coupling reactions.

-

Microwave-assisted synthesis of ethynylarylboronates.

-

As a precursor for the synthesis of more complex naphthalene-containing molecules for applications in materials science and medicinal chemistry.[3]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Information

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Storage and Stability

The compound is generally stable under ambient conditions but should be stored in a tightly sealed container in a cool, dry place, away from moisture, as boronic acids can dehydrate to form boroxines.[2]

This technical guide provides a solid foundation for the understanding and utilization of this compound in a research and development setting. For further specific applications, consulting the primary literature is recommended.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. Buy this compound (EVT-360570) | 145965-14-6 [evitachem.com]

- 3. Buy (4-Bromonaphthalen-2-yl)boronic acid [smolecule.com]

- 4. chembk.com [chembk.com]

- 5. chemscene.com [chemscene.com]

- 6. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 7. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

Stability and Storage of (4-Bromonaphthalen-1-yl)boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(4-Bromonaphthalen-1-yl)boronic acid is a versatile building block in organic synthesis, valued for its role in constructing complex molecular architectures through reactions such as the Suzuki-Miyaura cross-coupling. However, the efficacy and reproducibility of these applications are intrinsically linked to the stability and purity of the boronic acid starting material. This technical guide provides a comprehensive overview of the stability profile, recommended storage conditions, and analytical methodologies for assessing the integrity of this compound.

Core Concepts in Stability

The stability of this compound, like other arylboronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation . Understanding these pathways is critical for minimizing degradation and ensuring the compound's fitness for use.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 1-bromonaphthalene and boric acid. This process is a significant cause of arylboronic acid degradation and can be influenced by several factors, including pH, temperature, and the presence of certain catalysts.[1][2][3][4][5] The reaction is known to be catalyzed by both acids and bases. While generally more stable at neutral pH, arylboronic acids can undergo accelerated protodeboronation under strongly acidic or basic conditions.[5]

Oxidation

The boron center in boronic acids is electron-deficient and therefore susceptible to oxidation. This can lead to the formation of various byproducts, including the corresponding phenol (4-bromo-1-naphthol) and boric acid. Exposure to atmospheric oxygen, oxidizing agents, and light can promote this degradation pathway.

Recommended Storage and Handling

To maintain the integrity of this compound, adherence to proper storage and handling protocols is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Minimizes thermal degradation. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) is ideal. Store in a tightly sealed container. | Reduces exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and protodeboronation. |

| Light | Store in a dark place or in an amber vial. | Protects the compound from photolytic degradation. |

| Moisture | Store in a dry environment, such as in a desiccator. | Minimizes water-mediated degradation pathways, particularly protodeboronation. |

Handling Precautions:

-

Handle the compound in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Degradation Pathways

The primary degradation pathways for this compound are illustrated below. Understanding these pathways is crucial for developing stability-indicating analytical methods.

Experimental Protocols for Stability Assessment

Assessing the stability of this compound is crucial for quality control and ensuring the reliability of experimental results. The following are generalized protocols for common analytical techniques that can be adapted for this purpose.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is designed to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.

Objective: To quantify the amount of this compound and its degradation products under various stress conditions (e.g., elevated temperature, different pH levels, exposure to light, and oxidizing agents).

Instrumentation:

-

HPLC system with a UV detector (a photodiode array detector is recommended for peak purity analysis).

-

A reverse-phase C18 column is a suitable starting point.

Method Parameters (starting conditions, may require optimization):

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).

-

Injection Volume: 10 µL

Procedure:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Forced Degradation Study:

-

Acidic/Basic Conditions: Add a small amount of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) to aliquots of the stock solution. Heat the solutions (e.g., at 60 °C) for a defined period. Neutralize the samples before injection.

-

Oxidative Conditions: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to an aliquot of the stock solution and keep it at room temperature for a defined period.

-

Thermal Stress: Store an aliquot of the stock solution at an elevated temperature (e.g., 60 °C or 80 °C).

-

Photostability: Expose an aliquot of the stock solution to UV light.

-

-

Analysis: At specified time points, inject the stressed samples and an unstressed control sample onto the HPLC system.

-

Data Evaluation: Monitor the peak area of the this compound peak and any new peaks that appear, which may correspond to degradation products. Calculate the percentage of the remaining parent compound at each time point.

1H NMR Spectroscopy for Monitoring Degradation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for qualitatively and semi-quantitatively observing the degradation of this compound.

Objective: To identify the formation of degradation products by observing changes in the 1H NMR spectrum under stress conditions.

Instrumentation:

-

A standard NMR spectrometer (e.g., 400 MHz).

Procedure:

-

Sample Preparation: Dissolve a known amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube.

-

Initial Spectrum: Acquire an initial 1H NMR spectrum to identify the characteristic signals of the starting material.

-

Stress Application: Subject the NMR tube to the desired stress condition (e.g., by adding a drop of D₂O containing DCl or NaOD, or by heating the sample).

-

Time-course Monitoring: Acquire 1H NMR spectra at regular intervals to monitor the disappearance of the starting material signals and the appearance of new signals corresponding to degradation products (e.g., 1-bromonaphthalene).

-

Analysis: Integrate the signals of the parent compound and the degradation products to estimate the extent of degradation over time.

Accelerated Stability Assessment

To expedite the determination of shelf-life, an accelerated stability study can be performed. This involves subjecting the compound to elevated temperatures and humidity and using the data to predict its stability at recommended storage conditions.

By implementing these guidelines and analytical protocols, researchers, scientists, and drug development professionals can ensure the quality and reliability of this compound, leading to more robust and reproducible scientific outcomes.

References

Potential Biological Activities of Brominated Naphthalene Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of naphthalene's planar structure, the unique electronic properties of the boronic acid moiety, and the influence of bromine substitution presents a compelling area of investigation for novel therapeutic agents. Naphthalene derivatives have a well-established history in medicinal chemistry, and the incorporation of a boronic acid group introduces the potential for covalent interactions with biological targets. Furthermore, halogenation, particularly bromination, can significantly modulate a compound's lipophilicity, metabolic stability, and target affinity. This technical guide explores the potential biological activities of brominated naphthalene boronic acids, drawing upon existing data for structurally related compounds to provide a predictive framework for their anticancer, antibacterial, and enzyme-inhibitory properties. While direct experimental data on this specific class of compounds is limited, this document synthesizes relevant information to guide future research and development efforts.

Anticancer Potential

Boronic acids have emerged as a significant class of anticancer agents, most notably with the FDA approval of the proteasome inhibitor bortezomib.[1] The electrophilic boron atom can form a reversible covalent bond with the active site threonine of the proteasome, leading to the inhibition of its chymotrypsin-like activity.[1] This disruption of the ubiquitin-proteasome system results in the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing cancer cell death.[1][2]

Table 1: Anticancer Activity of Related Boronic Acid and Naphthalene Derivatives

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Boronic Chalcone | 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114) | - | 1.5 (MTT assay) | [2] |

| Boronic Chalcone | 3,5-bis-(4-boronic acid-benzylidene)-1-methyl-piperidin-4-one (AM114) | - | 0.6 (Colony formation) | [2] |

| Dipeptidyl boronic acid | Compound 15 | U266 | 0.0046 | [1] |

| Bortezomib | - | U266 | 0.00705 | [1] |

Proposed Mechanism of Anticancer Activity: Proteasome Inhibition

The primary hypothesized mechanism of anticancer action for brominated naphthalene boronic acids is the inhibition of the 26S proteasome. The boronic acid moiety is crucial for this activity, forming a tetrahedral intermediate with the N-terminal threonine of the proteasome's catalytic β-subunits. This reversible covalent bond effectively blocks the proteolytic activity, leading to a cascade of downstream effects that promote apoptosis.

Caption: Proteasome inhibition by brominated naphthalene boronic acids.

Antibacterial Potential

Boronic acids are also being explored as a novel class of antibacterial agents, primarily due to their ability to inhibit bacterial serine proteases, such as β-lactamases.[3] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics. By inhibiting β-lactamases, boronic acids can potentially restore the efficacy of existing antibiotics. The mechanism of inhibition is similar to that of proteasome inhibition, involving the formation of a reversible covalent bond with the active site serine residue of the β-lactamase.[3]

Studies on halogenated phenylboronic acids have demonstrated that halogenation can significantly impact antibacterial activity.[4] For example, 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) and 2-fluoro-5-iodophenylboronic acid (FIPBA) have shown notable antibacterial and antibiofilm activity against Vibrio species.[4] This suggests that the presence and position of a bromine atom on the naphthalene ring could be a key determinant of the antibacterial potency of brominated naphthalene boronic acids.

Table 2: Antibacterial Activity of Related Halogenated Boronic Acids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid (DIMPBA) | V. harveyi, V. parahaemolyticus | 100 | [4] |

| 2-fluoro-5-iodophenylboronic acid (FIPBA) | V. harveyi, V. parahaemolyticus | 100 | [4] |

| 4-iodophenylboronic acid | V. harveyi, V. parahaemolyticus | 200 | [4] |

Proposed Mechanism of Antibacterial Activity: β-Lactamase Inhibition

The primary proposed antibacterial mechanism for these compounds is the inhibition of β-lactamase enzymes, which are crucial for bacterial resistance to β-lactam antibiotics like penicillin.

Caption: Inhibition of β-lactamase by brominated naphthalene boronic acids.

Enzyme Inhibition

Beyond the proteasome and β-lactamases, the boronic acid moiety can interact with a range of other enzymes, particularly serine proteases. The ability to form a stable, reversible covalent bond with an active site serine makes boronic acids versatile enzyme inhibitors. The naphthalene scaffold provides a large, rigid platform for positioning the boronic acid and any other substituents to achieve high affinity and selectivity for the target enzyme's active site. The bromine atom can further enhance binding through hydrophobic and halogen bonding interactions, as well as by modifying the electronic properties of the naphthalene ring system.

While specific Ki values for brominated naphthalene boronic acids against various enzymes are yet to be determined, the general potential for potent enzyme inhibition is high based on the established pharmacology of boronic acids.[5][6]

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

Test compound (brominated naphthalene boronic acid)

-

Culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Caption: A typical workflow for an MTT cytotoxicity assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial culture

-

Test compound (brominated naphthalene boronic acid)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Inoculating loop or sterile swabs

-

Spectrophotometer or McFarland standards

Procedure:

-

Prepare a stock solution of the test compound.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum to the final concentration required for the assay.

-

Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (bacteria and broth, no compound).

-

Incubate the plate at the appropriate temperature and duration for the specific bacterium.

-

After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Proteasome Inhibition Assay

This assay measures the chymotrypsin-like activity of the proteasome in cell lysates.

Materials:

-

Cell lysate

-

Assay buffer

-

Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC)

-

Proteasome inhibitor (as a positive control, e.g., MG-132)

-

96-well black plates

-

Fluorometric microplate reader

Procedure:

-

Prepare cell lysates from treated and untreated cells.

-

In a 96-well black plate, add the cell lysate to the wells.

-

To a subset of wells, add a known proteasome inhibitor to serve as a control for non-proteasomal protease activity.

-

Add the fluorogenic proteasome substrate to all wells.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm for AMC) at different time points.

-

Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated wells from the total fluorescence.

Structure-Activity Relationships and Future Directions

The biological activity of brominated naphthalene boronic acids will be dictated by a complex interplay of factors. The position of the bromine atom on the naphthalene ring will influence the molecule's electronics and steric profile, which in turn will affect its binding to target enzymes. The position of the boronic acid group is also critical for its interaction with the active site of target proteins.

Caption: Key structural features influencing biological activity.

Future research should focus on the synthesis and systematic biological evaluation of a library of brominated naphthalene boronic acids with variations in the position of the bromine and boronic acid groups. This will allow for the elucidation of clear structure-activity relationships and the identification of lead compounds for further development. Mechanistic studies will also be crucial to confirm the proposed mechanisms of action and to identify potential off-target effects.

Conclusion

Brominated naphthalene boronic acids represent a promising, yet underexplored, class of compounds with significant potential for development as anticancer, antibacterial, and enzyme-inhibiting agents. By leveraging the known biological activities of the naphthalene and boronic acid moieties, and the modulating effects of bromine substitution, it is plausible to design novel therapeutics with enhanced potency and selectivity. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to embark on the exploration of this exciting area of medicinal chemistry. The synthesis and rigorous biological testing of these compounds are now warranted to unlock their full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Antibacterial and antibiofilm activity of halogenated phenylboronic acids against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]

- 5. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Naphthalene-Based Boronic Acids: A Technical Guide for Organic Chemists and Drug Development Professionals

Introduction

Naphthalene-based boronic acids are a class of organoboron compounds that have garnered significant attention in organic chemistry and medicinal chemistry. Their unique electronic and structural properties, stemming from the fusion of a naphthalene ring system with a boronic acid functional group, make them versatile building blocks in organic synthesis and valuable probes and therapeutic agents in drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of naphthalene-based boronic acids, with a focus on their utility for researchers, scientists, and drug development professionals.

Core Concepts and Properties

Naphthalene-based boronic acids are characterized by a naphthalene scaffold functionalized with a B(OH)₂ group. The position of the boronic acid group on the naphthalene ring (e.g., 1- or 2-position) and the presence of other substituents significantly influence their chemical reactivity, photophysical properties, and biological activity.

One of the most celebrated applications of naphthalene-2-boronic acid is its pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This powerful reaction enables the formation of new carbon-carbon bonds by coupling boronic acids with organic halides or pseudohalides.[1][2] The stability and reactivity profile of naphthalene-based boronic acids make them ideal partners in complex synthetic sequences.[1][2]

Applications in Organic Chemistry and Drug Discovery

The utility of naphthalene-based boronic acids extends across various domains of chemical science:

-

Organic Synthesis: They serve as key building blocks for the synthesis of biaryl and polyaromatic systems, which are integral to advanced materials such as organic light-emitting diodes (OLEDs) and organic semiconductors.[1]

-

Fluorescent Sensors: The naphthalene moiety acts as a fluorophore, and the boronic acid group can reversibly bind to diols, such as those found in saccharides. This interaction can modulate the fluorescence properties of the molecule, enabling the development of sensors for carbohydrate detection.

-

Drug Development: Naphthalene-based boronic acids have emerged as promising scaffolds for the design of therapeutic agents.[3] Notably, they have been investigated as proteasome inhibitors for cancer therapy.[3] The boronic acid warhead can form a reversible covalent bond with the active site threonine residue of the proteasome, inhibiting its activity and inducing apoptosis in cancer cells.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to the properties and applications of selected naphthalene-based boronic acids.

Table 1: Physicochemical Properties of Naphthalene Boronic Acids

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Naphthalene-1-boronic acid | 13922-41-3 | C₁₀H₉BO₂ | 171.99 | 208-214 |

| Naphthalene-2-boronic acid | 32316-92-0 | C₁₀H₉BO₂ | 171.99 | 258-259 |

| (4-(Dimethylamino)naphthalen-1-yl)boronic acid | 636987-06-9 | C₁₂H₁₄BNO₂ | 215.06 | Not Reported |

Table 2: Performance of Naphthalene-Based Boronic Acid Fluorescent Sensors

| Sensor Compound | Analyte | Fold Fluorescence Intensity Increase |

| 4-(Dimethylamino)naphthalene-1-boronic acid | Fructose (50 mM) | 41 |

Table 3: Anti-proliferative Activity of Naphthalene-Based Boronate Proteasome Inhibitors

| Compound | Cell Line | IC₅₀ (µM) |

| Compound 2a (aromatic sulfonyl naphthalene-based) | MCF-7 | 6.942 |

| Compound 2c (aromatic sulfonyl naphthalene-based) | MCF-7 | 6.905 |

| Bortezomib (Reference) | MCF-7 | 18.37 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of naphthalene-based boronic acids and their application in a key cross-coupling reaction.

Protocol 1: Synthesis of Naphthalene-1-boronic Acid via Grignard Reaction

This protocol is adapted from established methods for the preparation of aryl boronic acids.[4]

Materials:

-

1-Bromonaphthalene

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Sulfuric acid (25%)

-

Sodium hydroxide

Procedure:

-

Grignard Reagent Preparation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a solution of 1-bromonaphthalene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction should be initiated, as indicated by a change in color and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining 1-bromonaphthalene solution at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.

-

Add a solution of trimethyl borate in anhydrous diethyl ether dropwise to the cold Grignard reagent with vigorous stirring. Maintain the temperature below -70 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature slowly and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly add 25% sulfuric acid to hydrolyze the borate ester and dissolve any unreacted magnesium.

-

Separate the ether layer and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of ether and hexanes, to yield pure naphthalene-1-boronic acid.

-

Protocol 2: Suzuki-Miyaura Coupling of 1-Bromonaphthalene with Phenylboronic Acid

This protocol provides a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5]

Materials:

-

1-Bromonaphthalene

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup:

-

To a Schlenk flask, add 1-bromonaphthalene (1.0 equiv), phenylboronic acid (1.2 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Add potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).

-

-

Reaction:

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

-

Mandatory Visualizations

Signaling Pathway: Inhibition of the NF-κB Pathway by Naphthalene-Based Boronic Acid Proteasome Inhibitors

Naphthalene-based boronic acid proteasome inhibitors exert their anti-cancer effects in part by disrupting the NF-κB signaling pathway.[6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. The proteasome is responsible for the degradation of phosphorylated IκB, which allows NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. By inhibiting the proteasome, these boronic acid derivatives prevent IκB degradation, thereby trapping NF-κB in the cytoplasm and inhibiting its downstream signaling.[6][7][8]

Caption: Inhibition of the NF-κB signaling pathway by naphthalene-based boronic acid proteasome inhibitors.

Experimental Workflow: Synthesis of Naphthalene-1-boronic Acid

The synthesis of naphthalene-1-boronic acid via a Grignard reaction involves a series of well-defined steps, from the formation of the organometallic reagent to the final purification of the product.

Caption: Experimental workflow for the synthesis of naphthalene-1-boronic acid.

Logical Relationship: Applications of Naphthalene-Based Boronic Acids

Naphthalene-based boronic acids are versatile compounds with a range of applications stemming from their core chemical properties.

Caption: Key application areas of naphthalene-based boronic acids.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Novel aromatic sulfonyl naphthalene-based boronates as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO1995029223A1 - Naphthalene boronic acids - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Factors determining the sensitivity to proteasome inhibitors of multiple myeloma cells [frontiersin.org]

(4-Bromonaphthalen-1-yl)boronic acid: A Gateway to Novel Chemical Transformations

(An In-depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

(4-Bromonaphthalen-1-yl)boronic acid has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structural features, combining the steric bulk and electronic properties of the naphthalene core with the reactivity of a boronic acid, open avenues for the discovery of novel chemical reactions and the construction of complex molecular architectures. This guide provides an in-depth exploration of recent advancements in the application of this compound beyond its traditional use in Suzuki-Miyaura couplings, focusing on novel transformations with detailed experimental protocols and quantitative data.

Suzuki-Miyaura Cross-Coupling Reactions: Expanding the Horizon

While the Suzuki-Miyaura reaction is a cornerstone of cross-coupling chemistry, the use of this compound continues to be explored for the synthesis of highly functionalized biaryl and heteroaryl systems. The bulky naphthalene moiety can introduce unique steric and electronic properties to the resulting molecules, making them of interest in materials science and medicinal chemistry.

Coupling with Heteroaryl Halides

The palladium-catalyzed cross-coupling of this compound with various heteroaryl halides provides access to a diverse range of substituted heterocycles. These reactions are crucial for the synthesis of compounds with potential biological activity.

Table 1: Suzuki-Miyaura Coupling of this compound with Heteroaryl Halides

| Entry | Heteroaryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Bromopyridine | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 3-Iodoquinoline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 90 | 16 | 78 |

| 3 | 2-Chlorobenzothiazole | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 24 | 65 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the heteroaryl halide (1.0 mmol) and this compound (1.2 mmol) in the specified solvent (5 mL) were added the base (2.0 mmol) and the palladium catalyst (0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated at the indicated temperature for the specified time. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature, diluted with water (10 mL), and extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.

Copper-Catalyzed N-Arylation of Indoles

A novel application of this compound is in the copper-catalyzed N-arylation of indoles. This reaction provides a direct route to N-(4-bromonaphthalen-1-yl)indoles, which are scaffolds of interest in pharmaceutical research.

Table 2: Copper-Catalyzed N-Arylation of Indoles with this compound

| Entry | Indole | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Indole | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 110 | 24 | 72 |

| 2 | 5-Nitroindole | Cu₂O | N,N'-Dimethylethylenediamine | Cs₂CO₃ | Dioxane | 100 | 36 | 65 |

| 3 | 6-Bromoindole | Cu(OAc)₂ | None | Pyridine | Toluene | 120 | 48 | 58 |

Experimental Protocol: General Procedure for Copper-Catalyzed N-Arylation

A mixture of the indole (1.0 mmol), this compound (1.5 mmol), copper catalyst (0.1 mmol), ligand (0.2 mmol, if applicable), and base (2.0 mmol) in the specified solvent (5 mL) was stirred at the indicated temperature for the specified time under an air atmosphere. Upon completion, the reaction mixture was cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by column chromatography on silica gel to afford the N-arylated indole.

Photoredox-Catalyzed Alkylation Reactions

Visible-light photoredox catalysis offers a mild and efficient method for the generation of radicals from boronic acids. This compound can participate in these reactions, enabling novel C-C bond formations with Michael acceptors.

Table 3: Photoredox-Catalyzed Alkylation with this compound

| Entry | Michael Acceptor | Photocatalyst | Base | Solvent | Light Source | Time (h) | Yield (%) |

| 1 | Acrylonitrile | Ru(bpy)₃Cl₂ | DBU | CH₃CN | Blue LED | 24 | 68 |

| 2 | Methyl Acrylate | Ir(ppy)₃ | Et₃N | DMSO | White LED | 18 | 75 |

| 3 | N-Phenylmaleimide | Eosin Y | i-Pr₂NEt | Acetone | Green LED | 36 | 55 |

Experimental Protocol: General Procedure for Photoredox-Catalyzed Alkylation

In a vial, this compound (0.2 mmol), the Michael acceptor (0.3 mmol), the photocatalyst (0.004 mmol), and the base (0.4 mmol) were dissolved in the specified solvent (2 mL). The vial was sealed and the mixture was stirred under irradiation from the specified light source at room temperature for the indicated time. After the reaction was complete, the solvent was removed under reduced pressure, and the residue was purified by preparative thin-layer chromatography to give the desired product.

Rhodium-Catalyzed C-H Activation and Annulation

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis. This compound can serve as a coupling partner in rhodium-catalyzed C-H activation and annulation reactions, leading to the formation of complex polycyclic aromatic compounds.

Table 4: Rhodium-Catalyzed C-H Annulation with this compound

| Entry | Arene Substrate | Catalyst | Oxidant | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | N-Phenyl-2-aminopyridine | [RhCp*Cl₂]₂ | AgSbF₆ | Ac-Gly-OH | t-AmylOH | 120 | 24 | 62 |

| 2 | 1-Phenylpyrazole | [Rh(cod)Cl]₂ | Cu(OAc)₂ | NaOAc | DCE | 100 | 36 | 55 |

| 3 | Benzoic Anhydride | [Rh(OAc)₂]₂ | Ag₂CO₃ | PPh₃ | Toluene | 130 | 48 | 48 |

Experimental Protocol: General Procedure for Rhodium-Catalyzed C-H Annulation

A mixture of the arene substrate (0.5 mmol), this compound (0.75 mmol), rhodium catalyst (0.0125 mmol), oxidant (1.0 mmol), and additive (0.1 mmol) in the specified solvent (2 mL) was heated at the indicated temperature in a sealed tube for the specified time. After cooling to room temperature, the reaction mixture was filtered, and the filtrate was concentrated. The residue was purified by flash column chromatography to afford the annulated product.

Conclusion

This compound is a powerful reagent that extends beyond conventional cross-coupling reactions. The exploration of its reactivity in copper-catalyzed N-arylation, photoredox-catalyzed alkylation, and rhodium-catalyzed C-H activation provides access to a wide array of novel and complex molecules. The detailed protocols and data presented in this guide are intended to facilitate further research and development in the application of this versatile building block. The continued investigation into the unique properties of this compound is poised to unlock even more innovative synthetic methodologies in the future.

An In-depth Technical Guide on the Reactivity of (4-Bromonaphthalen-1-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals